

Spectroscopic Profile of 1-Phenylisatin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenylisatin*

Cat. No.: *B182504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylisatin** (1-phenylindole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-Phenylisatin**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.68	d	7.7	1H	H-7
7.61	t	7.8	1H	H-5
7.55-7.48	m	3H		H-3', H-4', H-5'
7.42	d	8.1	2H	H-2', H-6'
7.19	t	7.5	1H	H-6
6.90	d	8.0	1H	H-4

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
183.8	C-3 (C=O)
157.5	C-2 (C=O)
150.8	C-7a
138.5	C-5
133.9	C-1'
129.8	C-3', C-5'
129.2	C-4'
126.7	C-2', C-6'
125.6	C-6
124.0	C-7
117.8	C-3a
111.4	C-4

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1738	Strong	C=O stretching (C-2 ketone)
1715	Strong	C=O stretching (C-3 ketone)
1608	Strong	C=C aromatic stretching
1468	Medium	C-H bending
1365	Medium	C-N stretching
1184	Medium	C-C stretching
758	Strong	C-H out-of-plane bending
692	Strong	C-H out-of-plane bending

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
223	100	[M] ⁺ (Molecular Ion)
195	85	[M-CO] ⁺
167	40	[M-2CO] ⁺
166	35	[C ₁₂ H ₈ N] ⁺
139	20	[C ₁₁ H ₇] ⁺
91	30	[C ₆ H ₅ N] ⁺
77	50	[C ₆ H ₅] ⁺

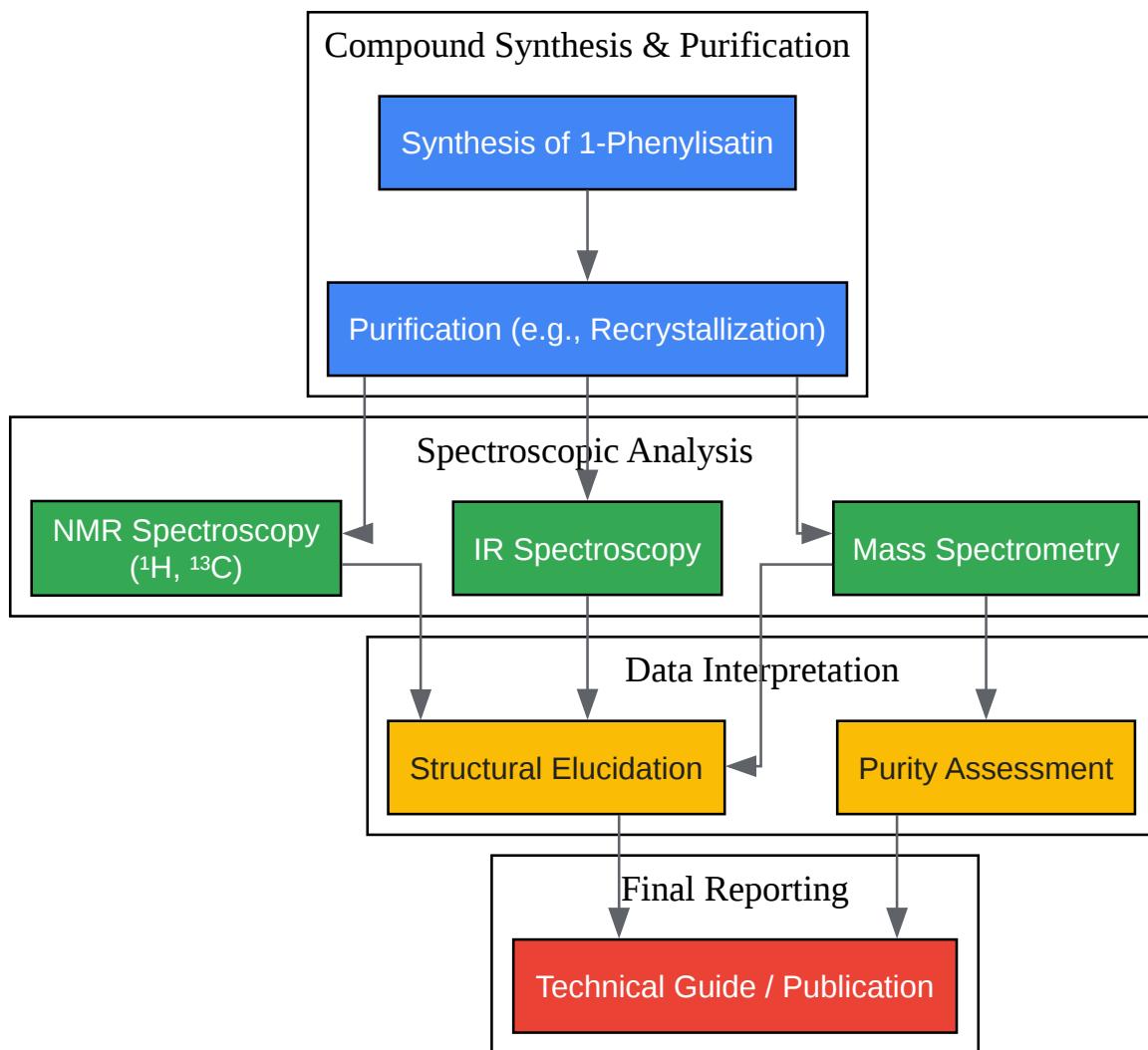
Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the spectral width was 8278 Hz with an acquisition time of 3.94 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 24038 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.^[1] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) method on a gas chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1-Phenylisatin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-Phenylisatin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylisatin | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylisatin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182504#spectroscopic-data-of-1-phenylisatin-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com